molecular formula C24H21N3O6 B376648 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B376648
M. Wt: 447.4g/mol
InChI Key: YLEMRCJEBOZSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzyl bromide with 3-methoxyphenol to form the intermediate 4-({4-nitrobenzyl}oxy)-3-methoxyphenol. This intermediate is then reacted with 2-amino-4-hydroxybenzaldehyde under basic conditions to form the chromene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 2-amino-4-[4-({4-aminobenzyl}oxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

    Reduction: Corresponding amines.

    Substitution: Various substituted chromenes.

Scientific Research Applications

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its specific combination of functional groups and the chromene core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4g/mol

IUPAC Name

2-amino-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H21N3O6/c1-31-21-11-15(7-10-19(21)32-13-14-5-8-16(9-6-14)27(29)30)22-17(12-25)24(26)33-20-4-2-3-18(28)23(20)22/h5-11,22H,2-4,13,26H2,1H3

InChI Key

YLEMRCJEBOZSRP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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